3,6-dichloro-N-ethylpyridazin-4-amine 3,6-dichloro-N-ethylpyridazin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14299394
InChI: InChI=1S/C6H7Cl2N3/c1-2-9-4-3-5(7)10-11-6(4)8/h3H,2H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C6H7Cl2N3
Molecular Weight: 192.04 g/mol

3,6-dichloro-N-ethylpyridazin-4-amine

CAS No.:

Cat. No.: VC14299394

Molecular Formula: C6H7Cl2N3

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

3,6-dichloro-N-ethylpyridazin-4-amine -

Specification

Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
IUPAC Name 3,6-dichloro-N-ethylpyridazin-4-amine
Standard InChI InChI=1S/C6H7Cl2N3/c1-2-9-4-3-5(7)10-11-6(4)8/h3H,2H2,1H3,(H,9,10)
Standard InChI Key UBKVQRPUTVINPX-UHFFFAOYSA-N
Canonical SMILES CCNC1=CC(=NN=C1Cl)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substitution Patterns

The pyridazine ring in 3,6-dichloro-N-ethylpyridazin-4-amine consists of two adjacent nitrogen atoms, creating electron-deficient aromaticity that influences reactivity. Chlorine atoms at positions 3 and 6 introduce electronegative and steric effects, while the N-ethyl group at position 4 contributes to the compound’s basicity and solubility profile. The molecular formula is C₆H₈Cl₂N₃, with a molecular weight of 217.06 g/mol (calculated from atomic masses).

Comparative Analysis with Dimethyl Analog

The dimethyl analog, 3,6-dichloro-N,N-dimethylpyridazin-4-amine (PubChem CID: 18440038), shares a similar backbone but differs in alkyl substitution . Key comparisons include:

Property3,6-Dichloro-N-ethylpyridazin-4-amine3,6-Dichloro-N,N-dimethylpyridazin-4-amine
Molecular FormulaC₆H₈Cl₂N₃C₆H₇Cl₂N₃
Molecular Weight (g/mol)217.06192.04
Substituents-Cl (3,6), -NHCH₂CH₃ (4)-Cl (3,6), -N(CH₃)₂ (4)

The ethyl group increases molecular weight by 25.02 g/mol compared to the dimethyl variant, potentially altering physicochemical properties such as lipophilicity and metabolic stability.

Spectroscopic and Computational Data

While experimental spectra for the ethyl derivative are unavailable, computational predictions can be made using tools like PubChem’s structure-based algorithms . For the dimethyl analog, key spectral features include:

  • IR: Peaks at 3172 cm⁻¹ (N-H stretch) and 1326 cm⁻¹ (S=O stretch) .

  • ¹H-NMR: Methyl groups resonate at δ 2.35 ppm (S-CH₃) .
    For the ethyl variant, the N-H proton is expected near δ 5.0–6.0 ppm, while ethyl CH₂ groups would appear as quartets near δ 1.2–1.5 ppm (CH₃) and δ 3.3–3.7 ppm (CH₂).

Synthesis and Reaction Pathways

Synthetic Routes to Pyridazine Derivatives

Pyridazine amines are typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions. For 3,6-dichloro-N,N-dimethylpyridazin-4-amine, the synthesis involves reacting 3,4,6-trichloropyridazine with dimethylamine under controlled conditions . By analogy, the ethyl variant could be synthesized using ethylamine instead of dimethylamine:

3,4,6-Trichloropyridazine+CH₃CH₂NH₂Base3,6-Dichloro-N-ethylpyridazin-4-amine+HCl\text{3,4,6-Trichloropyridazine} + \text{CH₃CH₂NH₂} \xrightarrow{\text{Base}} \text{3,6-Dichloro-N-ethylpyridazin-4-amine} + \text{HCl}

Reaction conditions (solvent: acetone or THF, temperature: 60–80°C, time: 12–24 hours) would require optimization to maximize yield.

Challenges in Alkyl Substitution

Introducing ethyl groups via SNAr is less favorable than methyl due to steric hindrance. Alternative strategies, such as using phase-transfer catalysts or microwave-assisted synthesis, may improve efficiency. For example, the PMC study on pyridine-3-sulfonamides utilized hydrazine hydrate and acetonitrile under reflux to form triazole derivatives , suggesting that similar conditions could facilitate ethylamine incorporation.

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

Cytochrome P450 enzymes likely metabolize the ethyl group via oxidation to acetic acid. In silico simulations (e.g., SwissADME) predict moderate hepatic extraction (EH ≈ 0.4), necessitating prodrug strategies for prolonged activity.

Industrial and Research Applications

Agrochemical Uses

Chlorinated pyridazines are precursors to herbicides and insecticides. The ethyl variant’s electron-deficient ring could react with glutathione in plant enzymes, mimicking the mode of action of sulfonylurea herbicides.

Material Science

Pyridazines coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes. The ethylamine group’s lone pair enhances chelation capacity, suggesting applications in catalysis or conductive polymers.

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